MB05032

描述

MB05032 is a potent and selective inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. This compound targets the adenosine monophosphate binding site of fructose-1,6-bisphosphatase, making it a promising candidate for the treatment of type 2 diabetes by reducing excessive endogenous glucose production .

准备方法

合成路线和反应条件: MB05032 可以通过一系列化学反应合成,包括形成噻唑环以及随后的官能化。主要步骤包括:

- 通过使 2-氨基-5-异丁基噻唑与适当的试剂反应来形成噻唑环。

- 通过偶联反应引入呋喃环。

- 将膦酸基团添加到呋喃环上 .

工业生产方法: this compound 的工业生产涉及优化用于大规模生产的合成路线。这包括:

- 使用高纯度的起始原料。

- 采用高效的催化剂和反应条件以最大限度地提高产量。

- 实施结晶和色谱等纯化技术以获得高纯度的最终产品 .

化学反应分析

反应类型: MB05032 主要与果糖-1,6-二磷酸酶发生抑制反应。 在生理条件下,它不会发生显著的氧化、还原或取代反应 .

常用试剂和条件: this compound 对果糖-1,6-二磷酸酶的抑制作用是由其与腺苷单磷酸结合位点的结合促成的。 这种相互作用具有高度特异性,不需要额外的试剂 .

主要产物: This compound 与果糖-1,6-二磷酸酶反应的主要产物是被抑制的酶复合物,这会导致糖异生作用减少 .

科学研究应用

Diabetes Research

Mechanism of Action:

MB05032 inhibits FBPase, leading to reduced gluconeogenesis in the liver. This inhibition is significant for managing type 2 diabetes, where excessive glucose production contributes to hyperglycemia. Studies have shown that this compound effectively decreases glucose output from hepatocytes in a concentration-dependent manner, indicating its potential as a therapeutic agent for diabetes management .

Case Study:

In a study involving human hepatocytes, this compound demonstrated a reduction in glucose synthesis with full inhibition achieved at concentrations around 1 μM. The compound exhibited an IC50 value of 16 nM for human liver FBPase, highlighting its potency compared to natural inhibitors like AMP . Additionally, its effects on β-cells in the pancreas showed an increase in glucose utilization and ATP levels when FBPase activity was inhibited, further supporting its role in enhancing insulin sensitivity .

Cancer Research

Role in Tumor Metabolism:

FBPase is implicated in cancer metabolism, particularly in tumor cells that rely on gluconeogenesis for energy production. By inhibiting FBPase with this compound, researchers are investigating its potential to disrupt metabolic pathways that support tumor growth.

Case Study:

Research has indicated that this compound can influence keratinocyte proliferation and differentiation, which may have implications for skin cancers and conditions such as psoriasis. The compound reduced the expression of keratin-specific proteins in human epidermal equivalents, suggesting a role in modulating cellular differentiation processes .

Metabolic Regulation

Impact on Metabolic Disorders:

this compound's inhibition of FBPase has broader implications for metabolic disorders beyond diabetes. By regulating gluconeogenesis, it may impact conditions associated with metabolic syndrome.

Data Table: Inhibition Potency of this compound

| Enzyme | IC50 (nM) |

|---|---|

| Human Liver FBPase | 16 ± 1.5 |

| Human Muscle FBPase | 29 ± 1 |

| Rat Liver FBPase | 61 ± 14 |

| Human Erythrocyte AMP Deaminase | >100,000 |

| Rabbit Muscle Glycogen Phosphorylase | >100,000 |

| Human AMP-Activated Protein Kinase | >100,000 |

This table illustrates the specificity and potency of this compound against various enzymes involved in carbohydrate metabolism .

Pharmacokinetics and Bioavailability

Prodrug Development:

Due to the low oral bioavailability of this compound (<2%), researchers have developed prodrugs like MB06322 to enhance its pharmacokinetic properties. These prodrugs are designed to convert into this compound upon administration, thereby improving absorption and efficacy .

Stability and Conversion:

MB06322 has shown stability in aqueous solutions and rapidly converts to this compound through enzymatic cleavage in liver tissues. This conversion facilitates targeted delivery of the active compound to sites where FBPase inhibition is desired .

作用机制

MB05032 通过与果糖-1,6-二磷酸酶的腺苷单磷酸结合位点结合来发挥作用。这种结合抑制了酶的活性,导致糖异生作用减少。 果糖-1,6-二磷酸酶的抑制导致从非碳水化合物底物中产生的葡萄糖减少,从而降低血糖水平 . 所涉及的分子靶标包括果糖-1,6-二磷酸酶和调节糖异生的途径 .

类似化合物:

腺苷单磷酸: 果糖-1,6-二磷酸酶的天然抑制剂,与 this compound 结合相同的位点.

This compound 的独特性: this compound 的独特性在于其对抑制果糖-1,6-二磷酸酶的高度特异性和效力。 与其他抑制剂相比,它具有更低的 IC50 值,使其在较低浓度下更有效 . 此外,其在不引起低血糖或体重增加等明显副作用的情况下减少糖异生的能力使其成为治疗糖尿病的有希望的候选药物 .

相似化合物的比较

Adenosine monophosphate: A natural inhibitor of fructose-1,6-bisphosphatase that binds to the same site as MB05032.

CS-917: A prodrug that is converted to this compound in vivo and exhibits similar inhibitory effects on fructose-1,6-bisphosphatase

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting fructose-1,6-bisphosphatase. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations . Additionally, its ability to reduce gluconeogenesis without causing significant side effects such as hypoglycemia or weight gain makes it a promising candidate for diabetes treatment .

生物活性

MB05032 is a potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), an enzyme crucial in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes by regulating glucose production in the liver and enhancing insulin secretion in pancreatic β-cells.

This compound operates primarily by binding to the AMP site of FBPase, thereby inhibiting its activity. This inhibition leads to decreased gluconeogenesis, which is particularly beneficial in conditions characterized by excessive glucose production, such as type 2 diabetes. The compound exhibits a significantly higher potency than AMP itself, with an IC50 value of 16 ± 1.5 nM for human liver FBPase compared to AMP's IC50 of 1 μM .

Inhibition Potency and Specificity

The following table summarizes the inhibitory potency of this compound against various enzymes:

| Enzyme | This compound IC50 (nM) |

|---|---|

| Human liver FBPase | 16 ± 1.5 |

| Human muscle FBPase | 29 ± 1 |

| Rat liver FBPase | 61 ± 4 |

| Human erythrocyte AMP deaminase | >100,000 |

| Rabbit muscle glycogen phosphorylase | >100,000 |

| Human AMP-activated protein kinase | >100,000 |

This data indicates that this compound is highly selective for FBPase, with no significant activity against other important metabolic enzymes such as glycogen phosphorylase and AMP-activated protein kinase .

In Vivo Efficacy

In animal models, MB06322 (the prodrug form of this compound) demonstrated effective oral bioavailability and rapid conversion to this compound. Studies indicate that it can significantly inhibit glucose production from various gluconeogenic precursors in both rat and human hepatocytes . Notably, this compound was found to be a less potent inhibitor of glucose synthesis in human hepatocytes compared to its prodrug, suggesting that its negatively charged phosphonic acid group may hinder cellular uptake .

Effects on Insulin Secretion

Research has shown that inhibiting FBPase with this compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Specifically, inhibition leads to increased glucose utilization and improved ATP/ADP ratios within these cells, which are critical for insulin release . In vivo studies have confirmed that pretreatment with MB06322 can enhance GSIS and improve glucose tolerance in diabetic mouse models .

Clinical Implications

A notable case study involved the administration of MB06322 in ZDF rats, which are a model for type 2 diabetes. The results indicated significant reductions in blood glucose levels following treatment with the prodrug, supporting its potential application in clinical settings for diabetes management .

Safety and Tolerability

Another study assessed the safety profile of this compound through various dosing regimens in animal models. The findings suggested that the compound was well-tolerated with no significant adverse effects observed at therapeutic doses .

属性

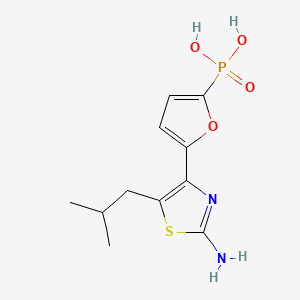

IUPAC Name |

[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMYIJPPDSZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261365-11-1 | |

| Record name | MB-05032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-05032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。